molecular formula C13H13O6S- B569097 5-(Acetyloxy)-1,3-oxathiolane-2-methanol Benzoate CAS No. 146726-76-3

5-(Acetyloxy)-1,3-oxathiolane-2-methanol Benzoate

Cat. No.: B569097
CAS No.: 146726-76-3
M. Wt: 297.301
InChI Key: UYDHVLHOBYRMFW-UHFFFAOYSA-M
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Description

5-(Acetyloxy)-1,3-oxathiolane-2-methanol Benzoate is a complex organic compound that features a unique combination of functional groups, including an acetyloxy group, an oxathiolane ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Acetyloxy)-1,3-oxathiolane-2-methanol Benzoate typically involves multiple steps. One common approach is the esterification of 1,3-oxathiolane-2-methanol with benzoic acid in the presence of a catalyst such as sulfuric acid. The acetyloxy group can be introduced through acetylation using acetic anhydride and a base like pyridine .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-(Acetyloxy)-1,3-oxathiolane-2-methanol Benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

5-(Acetyloxy)-1,3-oxathiolane-2-methanol Benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Acetyloxy)-1,3-oxathiolane-2-methanol Benzoate involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, while the oxathiolane ring can interact with nucleophiles. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both acetyloxy and benzoate ester groups allows for diverse chemical modifications and interactions .

Properties

IUPAC Name

2-[5-acetyloxy-2-(hydroxymethyl)-1,3-oxathiolan-2-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O6S/c1-8(15)18-11-6-20-13(7-14,19-11)10-5-3-2-4-9(10)12(16)17/h2-5,11,14H,6-7H2,1H3,(H,16,17)/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYDHVLHOBYRMFW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CSC(O1)(CO)C2=CC=CC=C2C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13O6S-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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